REACTION_CXSMILES
|
[OH-].[Li+].[Cl:3][C:4]1[CH:5]=[C:6]([CH2:10][O:11][C:12]2[CH:13]=[CH:14][C:15]([CH3:23])=[C:16]([CH:22]=2)[C:17]([O:19]CC)=[O:18])[CH:7]=[CH:8][CH:9]=1>O1CCOCC1.O>[Cl:3][C:4]1[CH:5]=[C:6]([CH2:10][O:11][C:12]2[CH:13]=[CH:14][C:15]([CH3:23])=[C:16]([CH:22]=2)[C:17]([OH:19])=[O:18])[CH:7]=[CH:8][CH:9]=1 |f:0.1|
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Name
|
|
Quantity
|
16.3 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Name
|
|
Quantity
|
79 g
|
Type
|
reactant
|
Smiles
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ClC=1C=C(C=CC1)COC=1C=CC(=C(C(=O)OCC)C1)C
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Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
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O1CCOCC1
|
Name
|
|
Quantity
|
0.5 L
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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65 °C
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Type
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CUSTOM
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Details
|
The reaction mixture was stirred at 65° C. for 5 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
to cool
|
Type
|
WAIT
|
Details
|
stood at room temperature for 14 hours
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Duration
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14 h
|
Type
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CONCENTRATION
|
Details
|
The reaction was concentrated
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Type
|
CUSTOM
|
Details
|
to remove the 1,4-dioxane
|
Type
|
WASH
|
Details
|
the resulting brown aqueous solution was washed with diethyl ether (3×1 L)
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Type
|
FILTRATION
|
Details
|
the resulting precipitate filtered
|
Type
|
WASH
|
Details
|
washed with water
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Type
|
CUSTOM
|
Details
|
to give a yellow solid
|
Type
|
CUSTOM
|
Details
|
This was dried overnight at 40° C. in a vacuum oven
|
Duration
|
8 (± 8) h
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1)COC=1C=CC(=C(C(=O)O)C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 66.38 g | |
YIELD: CALCULATEDPERCENTYIELD | 92.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |